![molecular formula C9H16N2O2 B1323108 Morpholin-3-yl(pyrrolidin-1-yl)methanone CAS No. 128001-79-6](/img/structure/B1323108.png)
Morpholin-3-yl(pyrrolidin-1-yl)methanone
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Overview
Description
Morpholin-3-yl(pyrrolidin-1-yl)methanone is a chemical compound . It contains a morpholine ring and a pyrrolidine ring, both of which are common structures in medicinal chemistry .
Synthesis Analysis
The synthesis of compounds similar to Morpholin-3-yl(pyrrolidin-1-yl)methanone often involves the use of the Petasis reaction . This reaction occurs between an aldehyde, an amine, and boronic acid . The title compound can be separated by silica-gel column chromatography with an ethyl acetate–petroleum ether (20%) gradient solvent system .Molecular Structure Analysis
The molecular structure of Morpholin-3-yl(pyrrolidin-1-yl)methanone is characterized by a five-membered pyrrolidine ring and a morpholine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of Morpholin-3-yl(pyrrolidin-1-yl)methanone are not explicitly mentioned in the search results .Scientific Research Applications
Drug Discovery and Development
Morpholin-3-yl(pyrrolidin-1-yl)methanone: is a compound that can be utilized in the drug discovery process due to its pyrrolidine ring. This ring is a versatile scaffold that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage, which is crucial in the development of drugs with target selectivity.
Biological Activity Profiling
The stereochemistry of the pyrrolidine ring in Morpholin-3-yl(pyrrolidin-1-yl)methanone can lead to different biological profiles of drug candidates. This is due to the different binding modes to enantioselective proteins, which is a significant feature for the study of structure-activity relationships (SAR) in medicinal chemistry .
Pharmacophore Exploration
Due to the sp3-hybridization of the pyrrolidine ring, Morpholin-3-yl(pyrrolidin-1-yl)methanone can be used to efficiently explore the pharmacophore space. This exploration is essential for identifying the key features responsible for a drug’s biological activity .
Synthesis of Biologically Active Compounds
The compound can be involved in synthetic strategies for creating biologically active compounds. For instance, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles is a method that can be used to synthesize derivatives of pyrrolidine .
Modification of Physicochemical Parameters
Incorporating Morpholin-3-yl(pyrrolidin-1-yl)methanone into molecules can modify their physicochemical parameters. This modification is a strategic approach to optimize the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of drug candidates .
Stereogenicity and Enantioselectivity
The stereogenicity of carbons in the pyrrolidine ring makes Morpholin-3-yl(pyrrolidin-1-yl)methanone an important compound for studying the effects of different stereoisomers and spatial orientation of substituents on the biological activity of drug candidates .
Safety and Hazards
Future Directions
properties
IUPAC Name |
morpholin-3-yl(pyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(11-4-1-2-5-11)8-7-13-6-3-10-8/h8,10H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODHXEXNYOANLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2COCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-3-yl(pyrrolidin-1-yl)methanone |
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